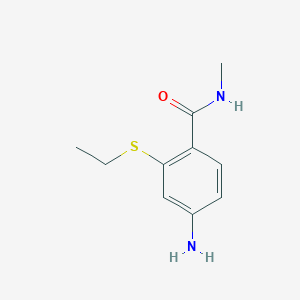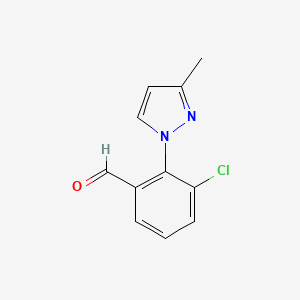
Methyl 2-(5-amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(5-amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate is a heterocyclic compound that features a pyridine ring with various functional groups attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate typically involves multi-step organic reactions. One common method involves the condensation of 4-methyl-2-oxo-1,2-dihydropyridine-5-carboxylic acid with methylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, often involving catalysts and high-throughput screening techniques to identify the best reaction parameters.
化学反应分析
Types of Reactions
Methyl 2-(5-amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 2-(5-amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of Methyl 2-(5-amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is of particular interest in the development of enzyme inhibitors for therapeutic use. The pathways involved often include the inhibition of key metabolic enzymes, leading to the disruption of cellular processes in target organisms.
相似化合物的比较
Similar Compounds
- Methyl 2-(5-amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoate
- Ethyl 2-(5-amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate
- Methyl 2-(5-amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)butanoate
Uniqueness
Methyl 2-(5-amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis. Additionally, its potential bioactivity sets it apart from other similar compounds, making it a valuable target for medicinal chemistry research.
属性
分子式 |
C9H12N2O3 |
|---|---|
分子量 |
196.20 g/mol |
IUPAC 名称 |
methyl 2-(5-amino-4-methyl-2-oxopyridin-1-yl)acetate |
InChI |
InChI=1S/C9H12N2O3/c1-6-3-8(12)11(4-7(6)10)5-9(13)14-2/h3-4H,5,10H2,1-2H3 |
InChI 键 |
FPSBYOFFJHMWNM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)N(C=C1N)CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![4-Chloro-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13080600.png)
![1-([1,1'-Biphenyl]-4-yl)-2,2-diphenylethanone](/img/structure/B13080605.png)

![(2,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol](/img/structure/B13080619.png)

